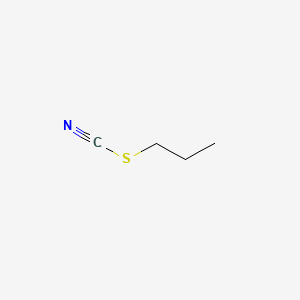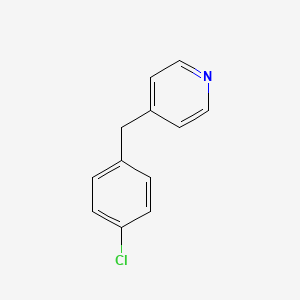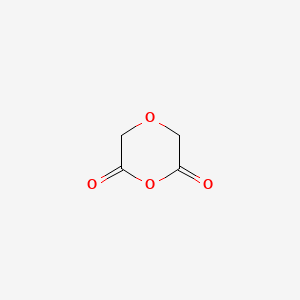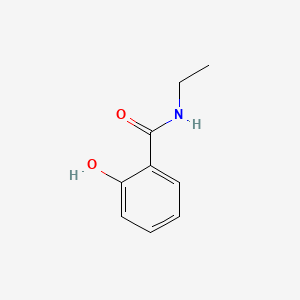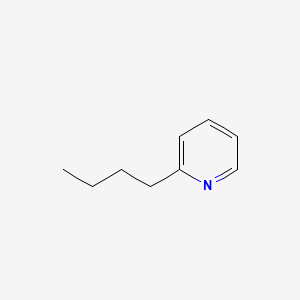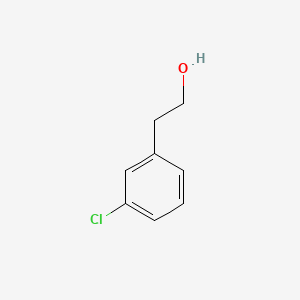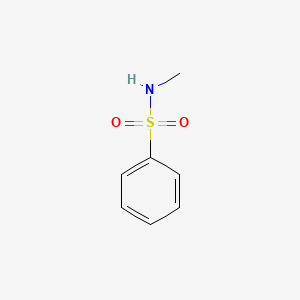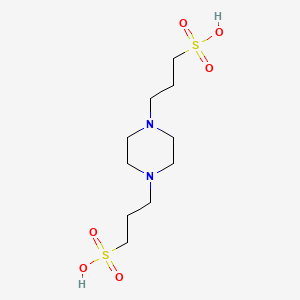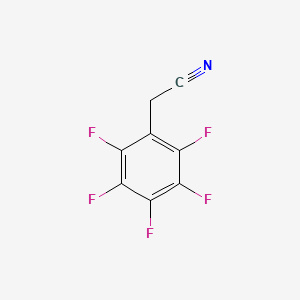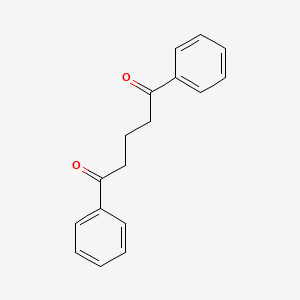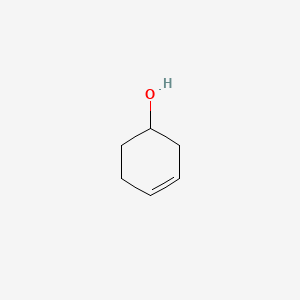
3-环己烯-1-醇
描述
3-Cyclohexen-1-ol is a chemical compound with the molecular formula C6H10O . It is also known by other names such as Cyclohex-1-en-4-ol, Cyclohexen-4-ol, 3-Cyclohexenol, 4-Hydroxycyclohexene, and Cyclohex-3-en-1-ol .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexen-1-ol consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey for this compound is ABZZOPIABWYXSN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Cyclohexen-1-ol has a density of 1.0±0.1 g/cm3, a boiling point of 164.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±6.0 kJ/mol and a flash point of 53.4±13.7 °C . The compound has a molar refractivity of 28.9±0.3 cm3 .科学研究应用
质谱研究
3-环己烯-1-醇一直是质谱研究的对象。Braem等人(1982年)专注于3-环己烯-1-醇的电子轰击质谱,特别是与逆Diels-Alder反应的关系。这项研究增进了对3-环己烯-1-醇在质谱条件下行为的理解(Braem, Siles, Gülaçar, & Buchs, 1982)。
氧化反应
Stultz等人(2000年)对cis-[RuIV(bpy)2(py)(O)]2+在CH3CN中氧化环己烯和环己烯-1-醇的动力学进行了研究,揭示了其反应性。这项研究对于理解类似3-环己烯-1-醇在氧化反应中的化学行为具有重要意义(Stultz, Huynh, Binstead, Curry, & Meyer, 2000)。
构象分析
Bakke和Bjerkeseth(1998年)对相关化合物的构象组成进行了研究。他们探讨了类似3-环己烯-1-醇中分子内氢键的重要性,这对于理解其物理和化学性质至关重要(Bakke & Bjerkeseth, 1998)。
环氧化研究
Freccero等人(2000年)对2-环己烯-1-醇的环氧化进行了计算DFT研究,这是一种密切相关的化合物。这项研究为涉及类似3-环己烯-1-醇的化合物的环氧化过程的反应机制和选择性提供了见解(Freccero, Gandolfi, Sarzi-Amade, & Rastelli, 2000)。
催化研究
Cao等人(2014年)研究了3-环己烯-1-醇在催化中的作用,他们调查了氮掺杂碳纳米管催化的环己烯的选择性烯丙基氧化。他们的发现有助于理解与3-环己烯-1-醇相关的化合物的催化性质(Cao, Yu, Peng, & Wang, 2014)。
合成应用
Gogek等人(1951年)探索了从环己烯-3-醇醋酸酯合成顺-顺-反-环己烷-1,2,3-三醇。这项研究展示了3-环己烯-1-醇在合成化学中的潜力(Gogek, Moir, McRae, & Purves, 1951)。
安全和危害
3-Cyclohexen-1-ol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause serious eye irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
cyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZZOPIABWYXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339513, DTXSID90870779 | |
| Record name | 3-Cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexen-1-ol | |
CAS RN |
822-66-2 | |
| Record name | 3-Cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-Cyclohexen-1-ol?
A1: The molecular formula of 3-Cyclohexen-1-ol is C6H10O, and its molecular weight is 98.14 g/mol.
Q2: Is there any spectroscopic data available for 3-Cyclohexen-1-ol?
A2: While the provided abstracts do not contain specific spectroscopic data, electron impact mass spectrometry has been utilized to study the fragmentation patterns of 3-Cyclohexen-1-ol, particularly regarding the retro Diels-Alder reaction. []
Q3: Where is 3-Cyclohexen-1-ol naturally found?
A3: 3-Cyclohexen-1-ol has been identified as a constituent of the essential oils from various plants, including Cinnamomum camphora [, ], Chrysanthemum spp. [], Juniperus sabina L. [], Myristica fragrans [], Artemisia vulgaris L. [], Ligularia sagitta [], Corydalis adunca [], Dracocephalum heterophyllum [], Zanthoxylum bungeanum [], Zanthoxylum armatum [], Camellia sinensis [], Lippia kituiensis [], Notopterygium [], Pinus armandii [], Dryobalanops aromatica [], and Citrus hystrix [].
Q4: What are the potential applications of 3-Cyclohexen-1-ol?
A4: 3-Cyclohexen-1-ol, as a component of essential oils, shows potential in various areas. For instance, Muscodor kashayum, a fungus that produces 3-Cyclohexen-1-ol among its volatile compounds, exhibits antimicrobial activity against a range of fungi, yeasts, and bacteria. [, ] This suggests potential applications in mycofumigation, particularly for postharvest storage of fruits and vegetables. [] Further research is needed to explore its specific applications in various fields.
Q5: What is the significance of the retro Diels-Alder reaction in the context of 3-Cyclohexen-1-ol?
A5: The retro Diels-Alder reaction is a key fragmentation pathway observed in the electron impact mass spectrometry of 3-Cyclohexen-1-ol. Studies using deuterium-labeled analogs have shown that double bond migration plays a minor role in this reaction, unlike in the related compound 2-Cyclohexen-1-ol. []
Q6: Can 3-Cyclohexen-1-ol be used as a precursor in organic synthesis?
A6: Yes, derivatives of 3-Cyclohexen-1-ol, such as 1-acetyl-4-methyl-3-cyclohexen-1-ol, are valuable precursors in the synthesis of cyclic monoterpenes, which are important fragrance and flavor compounds. []
Q7: Are there any notable reactions involving 3-Cyclohexen-1-ol?
A7: A unique cyclopropanation reaction using the triisopropylbenzene sulfonate ester of 2-methoxy-5,5-dimethyl-2-vinyl-3-cyclohexen-1-ol with lithium triethylborohydride yields 8-methoxy-6,6-dimethylspiro[2.5]oct-4-ene. This reaction surprisingly proceeds with retention of configuration at the newly formed quaternary center. [] Additionally, iron-catalyzed ring-opening reactions of oxabicyclic alkenes with Grignard reagents can utilize 3-Cyclohexen-1-ol derivatives to produce highly substituted 3-cyclohexen-1-ols or 3-cyclohepten-1-ols with high regio- and stereoselectivity. []
Q8: Does 3-Cyclohexen-1-ol have any reported biological activity?
A8: While specific biological activities of 3-Cyclohexen-1-ol are not extensively discussed in the provided abstracts, its presence in essential oils with known medicinal uses suggests potential bioactivity. For instance, Boswellia sacra oleo gum resin, containing 3-Cyclohexen-1-ol, has been traditionally used to treat liver problems. []
Q9: What analytical techniques are commonly employed for the analysis of 3-Cyclohexen-1-ol?
A9: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique used to separate, identify, and quantify 3-Cyclohexen-1-ol in complex mixtures like essential oils. [2, 4, 6-8, 11, 14-16, 18, 20, 22, 24-29] Different extraction methods, such as steam distillation [, , , , ], hydrodistillation [, , , , , , ], supercritical fluid extraction [], and simultaneous distillation extraction [] are employed depending on the sample matrix and the target compound's concentration.
Q10: Are there other analytical methods beyond GC-MS used to study 3-Cyclohexen-1-ol?
A10: While GC-MS is predominantly used, other techniques like Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are also employed to analyze volatile compounds including 3-Cyclohexen-1-ol in complex matrices. [, ] Heuristic Evolving Latent Projection (HELP), a chemometric method, has been utilized in conjunction with GC-MS to analyze volatile components, including 3-Cyclohexen-1-ol, in Radix Angelica Dahuricate. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




